molecular formula C46H74N12O14 B1150333 H-DL-Val-DL-Phe-DL-Asp-DL-Glu-DL-Ala-DL-xiIle-DL-Arg-DL-Ala-DL-Val-OH

H-DL-Val-DL-Phe-DL-Asp-DL-Glu-DL-Ala-DL-xiIle-DL-Arg-DL-Ala-DL-Val-OH

Cat. No.: B1150333
M. Wt: 1019.15
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “H-DL-Val-DL-Phe-DL-Asp-DL-Glu-DL-Ala-DL-xiIle-DL-Arg-DL-Ala-DL-Val-OH” is a synthetic peptide composed of a sequence of amino acids Each amino acid in the sequence is in its DL form, indicating that it contains both the D- and L- enantiomers

Properties

Molecular Formula

C46H74N12O14

Molecular Weight

1019.15

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “H-DL-Val-DL-Phe-DL-Asp-DL-Glu-DL-Ala-DL-xiIle-DL-Arg-DL-Ala-DL-Val-OH” typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process involves:

    Activation of the Resin: The resin is activated to allow the first amino acid to attach.

    Coupling of Amino Acids: Each amino acid is coupled to the growing chain using coupling reagents such as HBTU or DIC.

    Deprotection: After each coupling step, the protecting group on the amino acid is removed to allow the next amino acid to attach.

    Cleavage from the Resin: Once the peptide chain is complete, it is cleaved from the resin using a cleavage reagent like TFA.

Industrial Production Methods

In an industrial setting, the production of this peptide may involve automated peptide synthesizers that streamline the SPPS process. These machines can handle multiple synthesis steps, reducing the time and labor required for peptide production. Additionally, large-scale production may involve optimization of reaction conditions to improve yield and purity.

Chemical Reactions Analysis

Types of Reactions

The compound “H-DL-Val-DL-Phe-DL-Asp-DL-Glu-DL-Ala-DL-xiIle-DL-Arg-DL-Ala-DL-Val-OH” can undergo various chemical reactions, including:

    Oxidation: The peptide can be oxidized, particularly at the side chains of amino acids like methionine and cysteine.

    Reduction: Reduction reactions can target disulfide bonds within the peptide.

    Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or performic acid can be used.

    Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are commonly employed.

    Substitution: Various reagents, depending on the desired modification, can be used under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific modifications made to the peptide. For example, oxidation can lead to the formation of sulfoxides or sulfonic acids, while reduction can result in the cleavage of disulfide bonds.

Scientific Research Applications

The compound “H-DL-Val-DL-Phe-DL-Asp-DL-Glu-DL-Ala-DL-xiIle-DL-Arg-DL-Ala-DL-Val-OH” has several applications in scientific research:

    Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.

    Biology: Employed in studies of protein-protein interactions and enzyme-substrate specificity.

    Medicine: Investigated for its potential therapeutic properties, including as a drug delivery vehicle or as a component of peptide-based vaccines.

    Industry: Utilized in the development of novel materials and as a standard in analytical techniques.

Mechanism of Action

The mechanism by which “H-DL-Val-DL-Phe-DL-Asp-DL-Glu-DL-Ala-DL-xiIle-DL-Arg-DL-Ala-DL-Val-OH” exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or other proteins. These interactions can modulate various pathways, leading to changes in cellular functions.

Comparison with Similar Compounds

Similar Compounds

    H-DL-Val-DL-Phe-DL-Asp-DL-Glu-DL-Ala-DL-Ile-DL-Arg-DL-Ala-DL-Val-OH: Similar structure but with a different isomer of isoleucine.

    H-DL-Val-DL-Phe-DL-Asp-DL-Glu-DL-Ala-DL-Leu-DL-Arg-DL-Ala-DL-Val-OH: Contains leucine instead of isoleucine.

Uniqueness

The uniqueness of “H-DL-Val-DL-Phe-DL-Asp-DL-Glu-DL-Ala-DL-xiIle-DL-Arg-DL-Ala-DL-Val-OH” lies in its specific sequence and the presence of both D- and L- enantiomers. This configuration can influence its stability, solubility, and interactions with biological molecules, making it a valuable tool in research and potential therapeutic applications.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.